4-Chloropyrido[4,3-d]pyrimidine - 89583-92-6

4-Chloropyrido[4,3-d]pyrimidine

Catalog Number: EVT-359911
CAS Number: 89583-92-6
Molecular Formula: C7H4ClN3
Molecular Weight: 165.58 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation Reactions: These reactions involve reacting suitably substituted pyridines with pyrimidine precursors, typically in the presence of a base and solvent. For instance, the reaction of 4,6-diamino-2-bromonicotinamide or 4,6-diaminonicotinamide with various electrophiles allows for substituent variation at positions 2, 4, 5, and 7 of the pyrido[4,3-d]pyrimidine scaffold [].

  • Cyclization Reactions: Intramolecular cyclization of appropriately functionalized pyridine or pyrimidine derivatives can lead to the formation of the pyrido[4,3-d]pyrimidine core. A notable example is the synthesis of pyrido[4,3-d]-pyrimidine-2,4-diones from 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester via thermal fusion with ureas [].

  • Multi-step Syntheses: Often, a combination of reactions is employed in a multi-step fashion to achieve the desired substitution patterns and complexities within the pyrido[4,3-d]pyrimidine framework. An example is the synthesis of pyrazolo[4,3-d]pyrimidine acyclonucleosides related to (S)-(2,3-dihydroxypropyl)adenine, which involves a direct method for double functionalization of the pyrazole ring followed by elaboration into various C-nucleoside analogs [].

Chemical Reactions Analysis
  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl substituents at specific positions on the pyrido[4,3-d]pyrimidine ring system [].

Mechanism of Action
  • Kinase Inhibition: Several pyrido[4,3-d]pyrimidine derivatives have been identified as potent inhibitors of various kinases, including PI3K [, ], CDK2 [, , ], and SYK []. These compounds typically bind to the ATP-binding site of the kinase, preventing ATP binding and subsequent phosphorylation of downstream targets. This kinase inhibition can lead to cell cycle arrest, apoptosis, and inhibition of angiogenesis, making them attractive targets for anticancer drug development.

  • Adenosine Receptor Modulation: Some pyrido[4,3-d]pyrimidine derivatives exhibit affinity for adenosine receptors, particularly the A1 and A2A subtypes [, ]. These compounds can act as agonists or antagonists, modulating downstream signaling pathways involved in various physiological processes.

  • Phosphodiesterase-4 (PDE-4) Inhibition: Certain pyrido[4,3-d]pyrimidine derivatives have been identified as PDE-4 inhibitors []. By inhibiting PDE-4, these compounds can increase intracellular cyclic AMP levels, potentially exerting anti-inflammatory and bronchodilatory effects.

Applications
  • Anticancer Agents: A significant number of pyrido[4,3-d]pyrimidine derivatives display potent antiproliferative activity against various cancer cell lines, including lung cancer, colon cancer, breast cancer, and leukemia [, , , , , , , ]. Their mechanisms of action primarily involve inhibiting key kinases involved in cell proliferation, survival, and angiogenesis.

  • Anti-inflammatory Agents: Certain pyrido[4,3-d]pyrimidine derivatives act as PDE-4 inhibitors, holding potential for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD) [].

  • Antithrombotic Agents: Some pyrido[4,3-d]pyrimidine derivatives, particularly those belonging to the pyrido[4,3-d]-pyrimidine-2,4-dione class, exhibit antithrombotic activity []. They offer a potential alternative for preventing and treating thromboembolic disorders.

  • Antimicrobial Agents: Limited studies suggest that specific pyrido[4,3-d]pyrimidine derivatives possess antimicrobial activity against certain bacteria and fungi [, ]. Further research is required to explore their full potential as antimicrobial agents.

  • Central Nervous System (CNS) Agents: Pyrido[4,3-d]pyrimidine derivatives have shown potential in modulating adenosine receptor activity, making them attractive targets for developing novel CNS-acting drugs for conditions like Parkinson's disease, Alzheimer's disease, and epilepsy [].

4-(5-Chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine

    Compound Description: This compound serves as a key intermediate in the synthesis of 8-aryl-substituted 4-(5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholines, which are potential PI3K inhibitors []. Its synthesis involves a selective Suzuki cross-coupling reaction with aryl boronic acids, catalyzed by palladium [].

    Relevance: This compound shares the core pyrido[4,3-d]pyrimidine structure with 4-Chloropyrido[4,3-d]pyrimidine. The key difference lies in the presence of a morpholine ring at the 4-position and an iodine atom at the 8-position, both introduced to facilitate further functionalization and enhance the desired biological activity [].

4-(8-Bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine

    Compound Description: Similar to the previous compound, this molecule is another crucial intermediate in the synthesis of 8-aryl-substituted 4-(5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholines, potential PI3K inhibitors []. This compound also undergoes selective Suzuki cross-coupling reactions with aryl boronic acids for further derivatization [].

    Relevance: This compound is structurally analogous to 4-Chloropyrido[4,3-d]pyrimidine, featuring the same core pyrido[4,3-d]pyrimidine scaffold. The distinctions arise from the morpholine ring at the 4-position and a bromine atom at the 8-position, both serving as reactive handles for subsequent modifications to optimize the desired pharmacological properties [].

4-Methylpyrido[2,3-d]pyrimidine

    Compound Description: This compound is a pyrido[2,3-d]pyrimidine derivative studied for its fragmentation patterns using mass spectrometry []. Its fragmentation behavior provides insights into the general fragmentation pathways of 4-substituted pyrido[2,3-d]pyrimidines [].

    Relevance: Though structurally different from 4-Chloropyrido[4,3-d]pyrimidine due to the nitrogen positions in the pyrimidine ring, both compounds belong to the broader class of pyridopyrimidines. The study of their fragmentation patterns, specifically the common loss of a cyano radical and hydrogen cyanide, contributes to understanding the characteristic fragmentation behavior of this class of compounds [].

4-Ethylpyrido[2,3-d]pyrimidine

    Compound Description: This compound is another pyrido[2,3-d]pyrimidine derivative analyzed for its mass spectrometry fragmentation patterns []. The fragmentation of this compound involves the formation of a cyclic fragment ion, similar to what's observed in the fragmentation of quinoline and isoquinoline derivatives [].

    Relevance: Although structurally distinct from 4-Chloropyrido[4,3-d]pyrimidine due to the nitrogen arrangement within the pyrimidine ring, both compounds fall under the category of pyridopyrimidines. Studying their fragmentation pathways, particularly the shared characteristic of losing a cyano radical and hydrogen cyanide, aids in understanding the fragmentation behavior common to this class of compounds [].

4-Phenylpyrido[2,3-d]pyrimidine

    Compound Description: This compound, a pyrido[2,3-d]pyrimidine derivative, is subjected to mass spectrometry analysis to study its fragmentation patterns []. Similar to 4-ethylpyrido[2,3-d]pyrimidine, its fragmentation also involves a cyclic fragment ion intermediate [].

    Relevance: While structurally dissimilar to 4-Chloropyrido[4,3-d]pyrimidine in terms of the nitrogen positions within the pyrimidine ring, both compounds belong to the broader category of pyridopyrimidines. The study of their fragmentation pathways, particularly the common loss of a cyano radical and hydrogen cyanide, provides valuable information about the typical fragmentation behavior of this chemical class [].

4-Phenyl-3,4-dihydropyrido[2,3-d]pyrimidine

    Compound Description: This compound, also a pyrido[2,3-d]pyrimidine derivative, is studied for its mass spectrometry fragmentation patterns []. Its fragmentation, similar to 4-ethyl and 4-phenyl analogs, proceeds through a cyclic fragment ion intermediate [].

    Relevance: Even though structurally different from 4-Chloropyrido[4,3-d]pyrimidine in the arrangement of nitrogen atoms within the pyrimidine ring, both compounds are categorized as pyridopyrimidines. Analyzing their fragmentation pathways, especially the shared feature of losing a cyano radical and hydrogen cyanide, contributes to understanding the general fragmentation behavior observed within this compound class [].

4-(3H)-pyrido-[2,3-d]pyrimidinone

    Compound Description: This compound is a pyrido[2,3-d]pyrimidine derivative studied for its fragmentation patterns in mass spectrometry []. Its fragmentation behavior is similar to that of the corresponding quinazoline derivative [].

    Relevance: Although structurally distinct from 4-Chloropyrido[4,3-d]pyrimidine due to the presence of a carbonyl group at the 4-position, both compounds belong to the broader class of pyridopyrimidines. Examining their fragmentation pathways provides valuable insights into the characteristic fragmentation behavior of this compound class [].

4-Methoxypyrido[2,3-d]pyrimidine

    Compound Description: This pyrido[2,3-d]pyrimidine derivative serves as a subject for studying mass spectrometry fragmentation patterns []. Its fragmentation patterns share similarities with the corresponding quinazoline derivative [].

    Relevance: Despite structural differences from 4-Chloropyrido[4,3-d]pyrimidine due to the methoxy group at the 4-position, both compounds are classified as pyridopyrimidines. Investigating their fragmentation pathways offers valuable information about the characteristic fragmentation behavior within this class of compounds [].

2,4-Diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

    Compound Description: This compound serves as a crucial intermediate in synthesizing a series of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines, which are analogs of the antifolate drugs trimetrexate and piritrexim []. These analogs were evaluated for their ability to inhibit dihydrofolate reductase from various sources, including Pneumocystis carinii, Toxoplasma gondii, and rat liver [].

    Relevance: While structurally distinct from 4-Chloropyrido[4,3-d]pyrimidine due to the presence of a saturated ring system and the two amino groups at the 2- and 4-positions, both compounds belong to the broader class of pyridopyrimidines []. This shared core structure suggests potential for similar biological activities and provides a starting point for developing new therapeutic agents [].

Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione

    Compound Description: This core structure forms the basis for a series of small-molecule anticancer agents, inspired by ONC201, a drug currently in Phase II clinical trials []. Modifications to this core structure, particularly at the substituted groups, significantly influence the compounds' cellular activities, including AKT and ERK phosphorylation inhibition, Foxo3a dephosphorylation induction, and TRAIL expression promotion [].

    Relevance: Though structurally distinct from 4-Chloropyrido[4,3-d]pyrimidine due to the saturated ring and the presence of two carbonyl groups at positions 2 and 4, both compounds belong to the same pyridopyrimidine family []. This shared core structure suggests potential for overlapping biological activities and makes these derivatives relevant in the context of developing novel therapeutic agents [].

Properties

CAS Number

89583-92-6

Product Name

4-Chloropyrido[4,3-d]pyrimidine

IUPAC Name

4-chloropyrido[4,3-d]pyrimidine

Molecular Formula

C7H4ClN3

Molecular Weight

165.58 g/mol

InChI

InChI=1S/C7H4ClN3/c8-7-5-3-9-2-1-6(5)10-4-11-7/h1-4H

InChI Key

MFUWUCHAQPUKDY-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1N=CN=C2Cl

Canonical SMILES

C1=CN=CC2=C1N=CN=C2Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.